REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[BH4-].[Na+].II.CO>C1COCC1>[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
CNC(C1=C(C=CC=C1)OC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated to 70° C. for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
It was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with tert-butyl methyl ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (300 g)
|
Type
|
ADDITION
|
Details
|
a mixture of DCM/methanol/25% aqueous ammonia as eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CNCC1=C(C=CC=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 14.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |